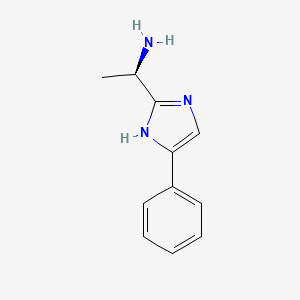![molecular formula C9H7F3O B1600255 2-[4-(Trifluoromethyl)phenyl]oxirane CAS No. 111991-14-1](/img/structure/B1600255.png)
2-[4-(Trifluoromethyl)phenyl]oxirane
Overview
Description
2-[4-(Trifluoromethyl)phenyl]oxirane, also known as TFMO, is a fluorinated cyclic ether with a wide range of applications in synthetic organic chemistry and material science. It is a versatile, low-toxicity compound that is used as a reagent in the synthesis of various compounds, including pharmaceuticals, polymers, and other materials. TFMO is also used as a catalyst in the formation of carbon-carbon bonds and has been studied for its potential use in drug delivery systems.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Enantiomerically Pure Acids and Oxiranes : 2-[4-(Trifluoromethyl)phenyl]oxirane, through processes involving esterification, THP protection, LAH reduction, and mesylation, leads to the synthesis of enantiomerically pure trifluorolactic acids and oxiranes. These compounds have potential applications in creating specific synthetic targets (von dem Bussche-Hünnefeld et al., 1992).
Chiral Resolution Reagent for Amines : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane serves as a chiral resolution reagent for α-chiral amines. This facilitates the regioselective ring-opening of these amines, making the compound valuable in analytical chemistry for resolving scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Pharmaceutical and Medicinal Chemistry
Anti-Malarial Activity : Derivatives of this compound, specifically hydroxyenone compounds, have shown potent anti-malarial activity. These derivatives demonstrate significant efficacy in molecular docking studies, highlighting their potential in anti-malarial drug development (Dalal et al., 2019).
Synthesis of Antifungal Drug Intermediates : Certain oxirane compounds, which include this compound structures, are crucial intermediates in the synthesis of azole antifungal drugs. Their synthesis and crystallographic characterization play a key role in the development of new antifungal medications (Patel et al., 2009).
Material Science and Polymer Chemistry
- Polymerization and Material Synthesis : The ring-opening polymerization of oxiranes, including this compound, leads to the production of specific polyesters and polyethers. These polymers have diverse applications in material science, including the creation of substances with unique structural and functional properties (Soeda et al., 2002).
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAKWTQCQUVXEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433740 | |
| Record name | 2-[4-(trifluoromethyl)phenyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111991-14-1 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111991-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(trifluoromethyl)phenyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(trifluoromethyl)phenyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




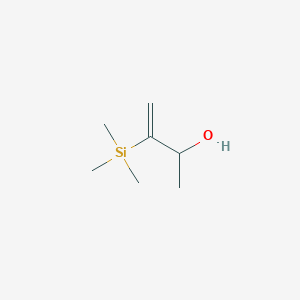

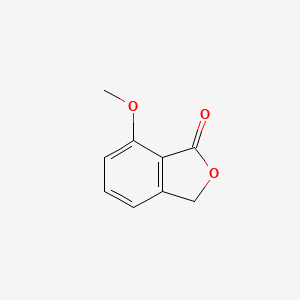
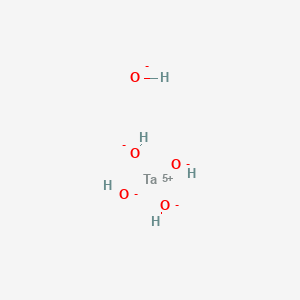
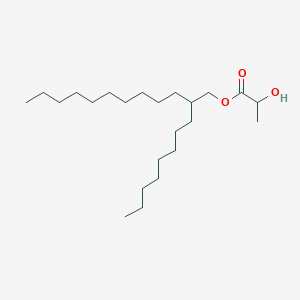

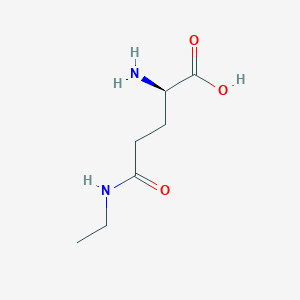
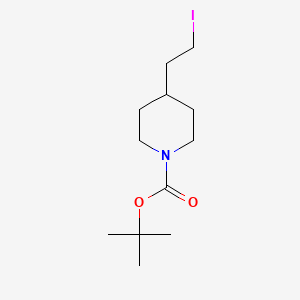
![Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride](/img/structure/B1600190.png)

